molecular formula C23H18N4 B158280 3,5-Diphenyl-1-(1-naphthyl)formazan CAS No. 1719-72-8

3,5-Diphenyl-1-(1-naphthyl)formazan

Cat. No.: B158280
CAS No.: 1719-72-8
M. Wt: 350.4 g/mol
InChI Key: AXEBHHNKLXVOET-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1-(1-naphthyl)formazan: is a chemical compound with the molecular formula C23H18N4 . It is also known by the synonyms Tetrazolium Violet Formazan and Violet Tetrazolium Formazan . This compound appears as an orange to amber to dark red powder or crystal. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(1-naphthyl)formazan typically involves the reaction of 1-naphthylamine with benzaldehyde in the presence of a base, followed by the addition of phenylhydrazine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in fine chemicals.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-1-(1-naphthyl)formazan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

3,5-Diphenyl-1-(1-naphthyl)formazan has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

    Biology: Employed in biochemical assays to measure cell viability and enzyme activity.

    Medicine: Investigated for its potential use in diagnostic tests and therapeutic applications.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1-(1-naphthyl)formazan involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of colored products that are used in various assays. The molecular targets and pathways involved in these reactions include enzymes and cellular components that participate in redox processes.

Comparison with Similar Compounds

  • Tetrazolium Blue Formazan
  • Tetrazolium Red Formazan
  • Tetrazolium Green Formazan

Comparison: 3,5-Diphenyl-1-(1-naphthyl)formazan is unique due to its specific molecular structure, which includes both phenyl and naphthyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to other tetrazolium formazans, it may exhibit different reactivity and stability profiles.

Properties

IUPAC Name

N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEBHHNKLXVOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397832
Record name 3,5-Diphenyl-1-(1-naphthyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-72-8
Record name 3,5-Diphenyl-1-(1-naphthyl)formazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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